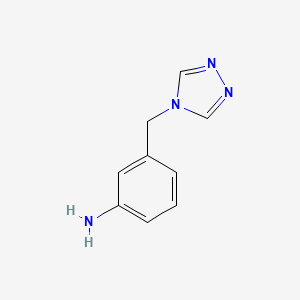

3-(4H-1,2,4-triazol-4-ylmethyl)aniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(1,2,4-triazol-4-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-3-1-2-8(4-9)5-13-6-11-12-7-13/h1-4,6-7H,5,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPMKEWNSXIJNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(4H-1,2,4-triazol-4-ylmethyl)aniline CAS number 252928-92-0

An In-Depth Technical Guide to 3-(4H-1,2,4-triazol-4-yl)aniline: A Privileged Scaffold for Modern Drug Discovery

Foreword: The Senior Scientist's Perspective

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. We term these "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and favorable manner. The 1,2,4-triazole ring is a quintessential example of such a scaffold, forming the core of numerous antifungal, anticancer, and antiviral drugs.[1][2][3] This guide focuses on a particularly promising, yet underexplored, building block: 3-(4H-1,2,4-triazol-4-yl)aniline (CAS No. 252928-92-0).

While direct literature on this specific molecule is sparse[4], its structure represents a powerful convergence of two synthetically versatile and biologically significant moieties: the stable 1,2,4-triazole heterocycle and the reactive aniline anchor. This document is structured not as a review of existing data, but as a forward-looking technical manual for the research scientist. We will dissect the molecule's fundamental properties, propose robust synthetic strategies, and explore the vast therapeutic potential that can be unlocked through its derivatization. The insights herein are built upon decades of established principles in triazole and aniline chemistry, providing a solid foundation for innovation.

Section 1: Core Molecular Profile & Physicochemical Properties

Understanding the foundational characteristics of a starting material is critical for all subsequent experimental design. 3-(4H-1,2,4-triazol-4-yl)aniline is a solid at room temperature, possessing a unique combination of a polar, hydrogen-bond-accepting triazole ring and a nucleophilic aromatic amine.[5]

| Property | Value | Source |

| CAS Number | 252928-92-0 | [5][6] |

| Molecular Formula | C₈H₈N₄ | [6] |

| Molecular Weight | 160.18 g/mol | [5][6] |

| Synonyms | 3-(1,2,4-triazol-4-yl)aniline, 3-(4H-1,2,4-triazol-4-yl)phenylamine | [6] |

| Physical Form | Solid | [5] |

| SMILES | NC1=CC(N2C=NN=C2)=CC=C1 | [5] |

| InChI Key | WPGPBPCIYBWYMQ-UHFFFAOYSA-N | [5] |

Predicted Spectroscopic Signature

While specific experimental spectra for this compound are not widely published, a competent chemist can predict its characteristic signals based on extensive data from analogous structures.[7][8]

-

¹H-NMR: We anticipate a singlet for the two equivalent triazole protons (C-H) in the downfield region (δ 8.0-9.0 ppm). The protons on the aniline ring will present as a complex multiplet system in the aromatic region (δ 6.5-7.5 ppm). A broad singlet, corresponding to the amine (-NH₂) protons, would also be expected, with its chemical shift being solvent-dependent.

-

¹³C-NMR: Signals for the triazole carbons would likely appear around δ 140-150 ppm. The carbons of the phenyl ring would resonate in the typical δ 110-140 ppm range, with the carbon attached to the amino group being the most shielded.

-

FT-IR: Key vibrational bands would include N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹), C=N and N-N stretching from the triazole ring (approx. 1400-1650 cm⁻¹), and C-H stretching from the aromatic rings (approx. 3000-3100 cm⁻¹).[9]

Safety & Handling

As a responsible scientist, safety is paramount. This compound is classified as acutely toxic if swallowed and requires careful handling in a controlled laboratory environment.

-

GHS Pictogram: GHS06 (Skull and Crossbones)[5]

-

Signal Word: Danger[5]

-

Hazard Statement: H301 (Toxic if swallowed)[5]

-

Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[5]

-

Storage: Store at 4°C, protected from light.[6]

Section 2: Synthesis and Derivatization Logic

The true value of 3-(4H-1,2,4-triazol-4-yl)aniline lies in its synthetic tractability. The molecule presents two primary handles for chemical modification, allowing for the systematic construction of diverse compound libraries.

Proposed Synthetic Pathway

A logical and efficient synthesis can be proposed based on established methods for forming N-aryl-1,2,4-triazoles. The key disconnection is at the phenyl-nitrogen bond of the triazole. A plausible route involves the reaction of 3-aminoaniline with N,N-dimethylformamide azine dihydrochloride or a similar reagent capable of forming the 4-substituted triazole ring.

The Dual-Handle Derivatization Strategy

The aniline amine and the triazole ring are orthogonal reactive sites that enable a modular approach to library synthesis. This strategy allows for the exploration of structure-activity relationships (SAR) in a controlled and logical manner.

This modularity is a key asset. For example, a library can be created by first synthesizing a common sulfonamide intermediate via the aniline group, and then exploring various substitutions on another part of the molecule. This approach is efficient and accelerates the discovery of lead compounds.

Section 3: Pharmacological Potential & Drug Discovery Applications

The 1,2,4-triazole nucleus is a cornerstone of modern medicine. Its derivatives have demonstrated a remarkable breadth of biological activities.[10][11] By coupling this privileged scaffold with an aniline linker, 3-(4H-1,2,4-triazol-4-yl)aniline serves as an ideal starting point for programs targeting a range of diseases.

| Therapeutic Area | Documented Activity of 1,2,4-Triazole Analogs | Key References |

| Infectious Disease | Antifungal, Antibacterial, Antimicrobial | [1][10][12] |

| Oncology | Anticancer, Antiproliferative | [8][13] |

| Inflammation | Anti-inflammatory, Analgesic | [10] |

| Virology | Antiviral | [2][11] |

| Neurology | Anticonvulsant | [9] |

Primary Mechanism of Action: Antifungal Activity

The most well-characterized mechanism for triazole-based drugs is the inhibition of fungal ergosterol biosynthesis.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals. Triazole antifungals specifically inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This inhibition depletes ergosterol and leads to the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and arresting fungal growth. The high specificity of triazoles for the fungal CYP51 enzyme over its human counterpart is a key reason for their therapeutic success.[1]

In Silico & ADMET Considerations

Modern drug development relies heavily on computational modeling to predict a compound's viability before committing to costly synthesis. For derivatives of 3-(4H-1,2,4-triazol-4-yl)aniline, researchers would employ a suite of in silico tools.

-

Molecular Docking: To predict how a designed derivative might bind to a target protein (like CYP51 or a cancer-related kinase), docking studies are essential. These simulations provide insights into binding affinity and key interactions (e.g., hydrogen bonds, hydrophobic interactions).[14][15]

-

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a potential drug is critical. Web-based tools like SwissADME and ProTox-II are frequently used to predict properties such as Lipinski's rule of five, bioavailability, and potential toxicities, guiding the design of molecules with more drug-like properties.[8]

Section 4: Exemplar Experimental Protocol

To translate theory into practice, this section provides a detailed, representative protocol for one of the key derivatization reactions: the synthesis of a Schiff base (imine) from the aniline moiety. This procedure is based on well-established methods and exemplifies the straightforward chemistry involved.[16]

Objective: To synthesize a Schiff base derivative from 3-(4H-1,2,4-triazol-4-yl)aniline and a substituted benzaldehyde.

Materials:

-

3-(4H-1,2,4-triazol-4-yl)aniline (1.0 eq)

-

4-Chlorobenzaldehyde (1.05 eq)

-

Ethanol (Anhydrous)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-(4H-1,2,4-triazol-4-yl)aniline (e.g., 1.60 g, 10 mmol) in 20 mL of anhydrous ethanol. Add a magnetic stir bar.

-

Reagent Addition: To the stirring solution, add 4-chlorobenzaldehyde (e.g., 1.55 g, 11 mmol). Follow this with the addition of 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approx. 80°C). Maintain reflux with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup & Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate should form. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting material.

-

Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Conclusion

3-(4H-1,2,4-triazol-4-yl)aniline, CAS 252928-92-0, stands out not for what has been published about it, but for its immense untapped potential. It is a molecule perfectly poised for exploitation in modern drug discovery. Its synthesis is feasible through established chemical routes, and its dual reactive sites—the aniline amine and the triazole core—offer a robust platform for creating vast and diverse libraries of novel compounds. Grounded in the proven success of the 1,2,4-triazole pharmacophore, derivatives of this compound are prime candidates for screening programs targeting fungal infections, cancer, and a host of other diseases. This guide serves as a foundational blueprint for researchers and scientists to begin harnessing the power of this versatile chemical building block.

References

-

ResearchGate. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

-

KTU AVES. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

-

European Journal of Chemistry. Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. [Link]

-

ResearchGate. Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazo. [Link]

-

PubChem. 3-(4h-1,2,4-triazol-4-yl)aniline. [Link]

-

Pharmacia. Biological features of new 1,2,4-triazole derivatives (a literature review). [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. 1,2,4-Triazole Derivatives Targeting Fungal 14-Alpha Demethylase Enzyme: An Insilico Approach. [Link]

-

Turkish Journal of Chemistry. Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives. [Link]

-

Royal Society of Chemistry. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

-

ARKAT USA. Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. [Link]

-

Wiley Online Library. New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. [Link]

-

MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). [Link]

-

ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Link]

-

Semantic Scholar. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole. [Link]

-

MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

-

PubMed. Molecular descriptors and in silico studies of 4-((5-(decylthio)-4-methyl-4n-1,2,4-triazol-3-yl)methyl)morpholine as a potential drug for the treatment of fungal pathologies. [Link]

-

PMC (National Center for Biotechnology Information). An insight on medicinal attributes of 1,2,4-triazoles. [Link]

-

Bentham Science. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PMC (National Center for Biotechnology Information). 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. PubChemLite - 3-(4h-1,2,4-triazol-4-yl)aniline (C8H8N4) [pubchemlite.lcsb.uni.lu]

- 5. 3-(4H-1,2,4-Triazol-4-yl)aniline DiscoveryCPR 252928-92-0 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Secure Verification [radar.ibiss.bg.ac.rs]

- 13. 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach | European Journal of Chemistry [eurjchem.com]

- 15. Molecular descriptors and in silico studies of 4-((5-(decylthio)-4-methyl-4n-1,2,4-triazol-3-yl)methyl)morpholine as a potential drug for the treatment of fungal pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

The Privileged Scaffold: A Technical Guide to 1,2,4-Triazole in Medicinal Chemistry

Executive Summary: The Logic of the 1,2,4-Triazole Scaffold

In the landscape of medicinal chemistry, the 1,2,4-triazole ring is recognized as a "privileged scaffold." Comprising three nitrogen atoms and two carbon atoms in a five-membered aromatic ring, it exists primarily in the thermodynamically favored 1H- and 4H-tautomeric forms[1].

The causality behind its widespread use in drug design stems from its unique physicochemical properties. The high dipole moment and the presence of multiple hydrogen-bond acceptors (the nitrogen atoms) allow 1,2,4-triazoles to bind tightly to diverse biological targets[2]. Furthermore, the ring is highly resistant to metabolic degradation (such as oxidative cleavage or hydrolysis) and serves as an excellent bioisostere for amide, ester, and carboxylic acid groups, dramatically improving the pharmacokinetic (PK) profiles of lead compounds[2].

Mechanistic Pharmacology: Target-Specific Causality

To design effective 1,2,4-triazole therapeutics, one must understand the exact molecular mechanisms driving their biological activity. The two most prominent applications are antifungal and anticancer therapies.

Antifungal Activity: CYP51 Inhibition

The hallmark of 1,2,4-triazole antifungal agents (e.g., Fluconazole, Voriconazole) is their ability to inhibit lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway[3].

The Mechanism: CYP51 is a cytochrome P450 enzyme containing a heme cofactor. The unprotonated N4 atom of the 1,2,4-triazole ring acts as a strong Lewis base, coordinating directly with the octahedral Fe³⁺ ion of the heme group within the enzyme's active site[4]. This coordination physically blocks molecular oxygen from binding to the heme iron, which is a required step for the oxidative demethylation of lanosterol. The Consequence: The inhibition halts the production of ergosterol, disrupting fungal cell membrane fluidity, and leads to the accumulation of toxic 14α-methylated sterols (such as 14-methylergosta-3,6-diol), resulting in fungal cell death[4][5].

Diagram 1: Mechanism of CYP51 inhibition by 1,2,4-triazole antifungal agents.

Anticancer Activity: Aromatase Inhibition

In oncology, 1,2,4-triazoles like Letrozole and Anastrozole are first-line treatments for hormone-receptor-positive breast cancer[2]. Similar to CYP51, the target is a cytochrome P450 enzyme: Aromatase (CYP19A1). The triazole nitrogen coordinates with the heme iron of aromatase, preventing the conversion of androgens to estrogens, thereby starving estrogen-dependent tumors of their growth signal.

Quantitative Data: Clinical and Experimental Metrics

To provide a benchmark for novel drug development, Table 1 summarizes clinically approved 1,2,4-triazoles, while Table 2 highlights experimental data demonstrating how target mutations affect binding affinity.

Table 1: Clinically Approved 1,2,4-Triazole Therapeutics

| Drug Name | Primary Indication | Target Enzyme | Mechanism of Action |

| Fluconazole | Fungal Infections | CYP51 (Lanosterol 14α-demethylase) | Heme iron coordination (N4 atom) |

| Letrozole | Breast Cancer | CYP19A1 (Aromatase) | Heme iron coordination (Estrogen depletion) |

| Ribavirin | Viral Infections (HCV, RSV) | IMPDH (Inosine monophosphate dehydrogenase) | Guanosine analog; RNA synthesis disruption |

| Alprazolam | Anxiety Disorders | GABA-A Receptor | Allosteric modulation (fused triazolo-benzodiazepine) |

Table 2: Impact of CYP51 Mutations on Fluconazole Efficacy (In Vitro Data) Data reflects the resistance mechanism where mutations in the binding pocket reduce drug affinity[5].

| Candida albicans CYP51 Variant | Substrate Affinity (Lanosterol) | Fluconazole IC₅₀ | Resistance Fold-Change |

| Wild-Type (WT) | Baseline | 0.45 µM | 1.0x |

| S279F Mutation | 2-fold increase | 1.26 µM | ~2.8x |

| S279Y Mutation | 2-fold increase | 1.08 µM | ~2.4x |

Experimental Methodology: Synthesis of 4-Amino-5-Substituted-4H-1,2,4-Triazole-3-Thiols

The 1,2,4-triazole-3-thiol subclass is highly prized because the thiol group provides a reactive handle for further functionalization (e.g., S-alkylation to form thioethers), enabling rapid generation of Structure-Activity Relationship (SAR) libraries[6].

The following is a self-validating, step-by-step protocol for synthesizing these derivatives. The underlying logic relies on the thermodynamic stability of the triazole ring driving the final cyclization step.

Step-by-Step Protocol

Phase 1: Hydrazide Formation

-

Esterification: Reflux the starting aromatic carboxylic acid (0.1 mol) in absolute ethanol (0.5 mol) with a catalytic amount of concentrated H₂SO₄ for 4-5 hours. Monitor via TLC.

-

Hydrazinolysis: Dissolve the isolated ester (0.05 mol) in absolute ethanol. Add 85% hydrazine hydrate (0.25 mol) dropwise. Reflux for 4-5 hours. The hydrazine acts as a potent nucleophile, displacing the ethoxy group. Cool the mixture to precipitate the acid hydrazide. Filter and recrystallize.

Phase 2: Oxadiazole Intermediate Synthesis 3. Carbon Disulfide Addition: In a round-bottom flask, dissolve the acid hydrazide (0.01 mol) in ethanol. Add potassium hydroxide (KOH) (0.015 mol) and carbon disulfide (CS₂) (0.015 mol). 4. Cyclization: Reflux the mixture for 10-12 hours. Causality: The KOH deprotonates the hydrazide, allowing nucleophilic attack on the electrophilic carbon of CS₂. Subsequent elimination of H₂S drives the cyclization to form a 5-substituted-1,3,4-oxadiazole-2-thiol[6].

Phase 3: Triazole Ring Formation 5. Ring Transformation: Suspend the 1,3,4-oxadiazole-2-thiol (0.01 mol) in absolute ethanol. Add an excess of 99% hydrazine hydrate. Reflux for 8-9 hours. 6. Mechanistic Rationale: Hydrazine acts as a bis-nucleophile. It attacks the oxadiazole ring, causing ring-opening. The intermediate then undergoes a secondary intramolecular nucleophilic attack, expelling water and closing into the more thermodynamically stable, nitrogen-rich 4-amino-4H-1,2,4-triazole-3-thiol[6]. 7. Isolation: Cool the mixture, neutralize with dilute HCl to pH 5-6 to precipitate the product. Filter, wash with cold water, and recrystallize from aqueous ethanol.

Diagram 2: Chemical workflow for synthesizing 4-amino-1,2,4-triazole-3-thiols.

Structure-Activity Relationship (SAR) Logic

The optimization of 1,2,4-triazole compounds relies on a precise understanding of how substitutions dictate biological fate.

-

N1/N4 Positions: Essential for target coordination. In antifungals, the unsubstituted N4 is mandatory for heme iron binding[4]. In antibacterial derivatives, substituting N4 with a Schiff base (e.g., benzylideneamino) significantly enhances activity by increasing lipophilicity and cellular penetration[6].

-

C3 Position: The introduction of a thiol (-SH) or thioether (-SR) group at C3 increases the overall polarizability of the molecule. S-alkylation with bulky aromatic groups often shifts the activity profile from antifungal to potent antibacterial or anticancer, due to altered binding pocket sterics[2].

-

C5 Position: Aryl or heteroaryl substitutions at C5 (e.g., a pyridine ring) provide necessary pi-pi stacking interactions with aromatic residues (like Tyrosine or Phenylalanine) within the target enzyme's active site[4][6].

Diagram 3: Structure-Activity Relationship (SAR) logic map for 1,2,4-triazole optimization.

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold remains a cornerstone of medicinal chemistry due to its synthetic tractability and robust pharmacological profile. However, the emergence of target-site mutations (such as the S279F/Y mutations in Candida albicans CYP51, which reduce fluconazole affinity by disrupting the hydrogen-bonding network) necessitates continuous innovation[4][5]. Future drug development must focus on exploiting the C3 and C5 positions to create bivalent molecules capable of overcoming these resistance mechanisms through secondary binding interactions.

References

1.[1] A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Research Journal of Pharmacy and Technology. URL:[Link] 2.[2] An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information (PMC). URL:[Link] 3.[5] S279 Point Mutations in Candida albicans Sterol 14-α Demethylase (CYP51) Reduce In Vitro Inhibition by Fluconazole. Antimicrobial Agents and Chemotherapy - ASM Journals. URL:[Link] 4.[3] Molecular simulations of fluconazole-mediated inhibition of sterol biosynthesis. National Center for Biotechnology Information (PubMed). URL:[Link] 5.[4] Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. National Center for Biotechnology Information (PMC). URL:[Link] 6.[6] SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Connect Journals. URL:[Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular simulations of fluconazole-mediated inhibition of sterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. connectjournals.com [connectjournals.com]

Technical Guide: Therapeutic Utility and Development of Aniline Derivatives

Executive Summary

The aniline moiety (phenylamine) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets.[1] While historically associated with dye manufacturing and hematotoxicity, the aniline pharmacophore is the structural anchor for three critical classes of modern therapeutics: non-opioid analgesics , sulfonamide antimicrobials , and tyrosine kinase inhibitors (TKIs) .

This guide analyzes the structural-activity relationships (SAR) of aniline derivatives, elucidates their distinct mechanisms of action (MOA), and provides validated protocols for their synthesis and safety profiling.

Part 1: The Aniline Pharmacophore

The therapeutic versatility of aniline stems from its electronic duality. The nitrogen lone pair allows it to act as a hydrogen bond acceptor/donor, while the aromatic ring facilitates

Key Structural Features[1][2][3][4][5][6]

-

Hinge Binding: In kinase inhibitors, the aniline nitrogen often forms a critical hydrogen bond with the kinase hinge region (e.g., Met793 in EGFR).

-

Electronic Tuning: Substituents on the phenyl ring (e.g., 3-chloro-4-fluoro in Gefitinib) modulate the pKa of the amine, influencing solubility and metabolic stability against N-oxidation.

Part 2: Analgesics & Antipyretics (The Acetaminophen Paradigm)

While Acetaminophen (APAP) is often classified simply as a COX inhibitor, recent research identifies a more complex central mechanism involving the endocannabinoid system.[2]

Mechanism of Action: The AM404 Pathway

APAP is metabolized in the CNS to p-aminophenol, which is then conjugated with arachidonic acid by Fatty Acid Amide Hydrolase (FAAH) to form AM404 (N-arachidonoylphenolamine).[2][3][4]

-

Target 1: AM404 inhibits the reuptake of anandamide (an endogenous cannabinoid), increasing its synaptic levels.[3][4]

-

Target 2: AM404 acts as an agonist at TRPV1 receptors in the spinal cord, modulating pain transmission.[5][6]

Visualization: APAP Metabolism and Signaling

Figure 1: Dual pathways of Acetaminophen. The hepatic pathway (left) dictates toxicity via NAPQI, while the CNS pathway (right) drives analgesia via AM404 formation.

Part 3: Antimicrobial Applications (Sulfonamides)

Sulfonamides ("sulfa drugs") are structural analogues of p-aminobenzoic acid (PABA). Their selectivity arises because humans absorb folate from the diet, whereas bacteria must synthesize it de novo.[7]

Core Mechanism: Competitive Inhibition

Sulfonamides competitively inhibit dihydropteroate synthase (DHPS) .[7][8][9] By occupying the PABA-binding pocket, they prevent the condensation of PABA with pteridine, halting the production of dihydropteroic acid—a precursor to folic acid (Vitamin B9).

Clinical Insight: Resistance often occurs via mutations in the sul gene, altering the DHPS active site to discriminate against the drug while accepting PABA.

Part 4: Oncology (Kinase Inhibitors)

The 4-anilinoquinazoline scaffold is the backbone of EGFR inhibitors like Gefitinib and Erlotinib .

Structural Logic

-

The Aniline Tail: Fits into the hydrophobic pocket behind the ATP binding site.

-

Substitution Pattern: The 3-chloro-4-fluoro substitution on the aniline ring (common in Gefitinib) is not arbitrary. It increases lipophilicity for membrane permeability and metabolically blocks the para-position to prevent rapid hydroxylation and elimination.

-

Binding Mode: The N-1 of the quinazoline and the NH of the aniline form a bidentate hydrogen bond network with the hinge region of the kinase (e.g., Met793).

Visualization: Kinase Inhibitor Binding Mode

Figure 2: Schematic of 4-anilinoquinazoline binding within the EGFR kinase domain. The aniline moiety occupies the hydrophobic pocket, critical for high-affinity binding.

Part 5: Toxicology & Safety Protocols

The "Aniline Trap" refers to the metabolic activation of the amine to a hydroxylamine (

Mechanism of Methemoglobinemia[15][16][17][18]

-

N-Hydroxylation: Hepatic CYP450 enzymes convert aniline to phenylhydroxylamine.

-

Redox Cycling: Phenylhydroxylamine reacts with Hemoglobin (

), oxidizing it to Methemoglobin ( -

Recycling: The metabolite is oxidized to nitrosobenzene, which is then reduced back to phenylhydroxylamine by NADPH-dependent enzymes, establishing a catalytic cycle of oxidative stress.

Table 1: Toxicity Profile of Common Aniline Derivatives

| Derivative | Primary Indication | Major Toxic Metabolite | Toxicity Manifestation |

| Aniline | Industrial Precursor | Phenylhydroxylamine | Methemoglobinemia, Splenic toxicity |

| Acetaminophen | Analgesic | NAPQI | Hepatotoxicity (Centrilobular necrosis) |

| Dapsone | Leprostatic | Dapsone hydroxylamine | Hemolysis, Methemoglobinemia |

| Procainamide | Antiarrhythmic | N-acetylprocainamide | Drug-induced Lupus (via reactive metabolite) |

Part 6: Experimental Protocols

Protocol A: Synthesis of Sulfanilamide (The Gelmo-Goerner Method)

Rationale: This protocol demonstrates the protection-reaction-deprotection strategy essential for handling the reactive aniline amine.

Reagents: Acetanilide, Chlorosulfonic acid (

-

Chlorosulfonation (The Electrophilic Attack):

-

Place 5.0 g of dry acetanilide in a round-bottom flask.

-

Critical Step: Add 12.5 mL chlorosulfonic acid dropwise while keeping the temp < 20°C (ice bath).

-

Mechanism:[1][4][6][8][10][11] The acetyl group protects the amine from oxidation and directs the sulfonyl group to the para position.

-

Heat to 60°C for 2 hours to drive the reaction to completion.

-

Pour onto crushed ice to precipitate p-acetamidobenzenesulfonyl chloride.[10][12] Filter and wash.[10][12][13]

-

-

Amination:

-

Transfer the wet sulfonyl chloride to a flask containing 15 mL concentrated

. -

Heat gently (water bath) for 30 mins. The sulfonyl chloride converts to the sulfonamide.[12]

-

-

Hydrolysis (Deprotection):

-

Acidify the mixture with dilute HCl and reflux for 30 mins. This removes the acetyl protecting group, liberating the free amine (sulfanilamide).

-

Neutralize with Sodium Bicarbonate (

) until pH 7. -

Cool in ice; collect the white crystalline precipitate. Recrystallize from water (MP: 163°C).

-

Protocol B: Microsomal Stability Assay (Metabolic Screening)

Rationale: To determine if a new aniline derivative is liable to rapid N-oxidation or toxic metabolite formation.

-

Preparation: Prepare a master mix containing liver microsomes (human or rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

-

Incubation: Add the test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 mins.

-

Initiation: Add NADPH-generating system (or 1 mM NADPH) to start the reaction.

-

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 mins.

-

Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Success Metric: A half-life (

) > 30 mins indicates acceptable metabolic stability. -

Toxicity Check: Monitor specific transitions for N-oxide or hydroxylamine metabolites (+16 Da or +14 Da shifts).

-

References

-

BenchChem. (2025).[1][8][12] In-depth Technical Guide on the Core Mechanism of Action of Sulfonamides. Retrieved from

-

Ohashi, N., & Kohno, T. (2020). Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Frontiers in Pharmacology. Retrieved from

-

CDC. (2012). Severe Methemoglobinemia and Hemolytic Anemia from Aniline. Morbidity and Mortality Weekly Report. Retrieved from

-

National Institutes of Health (NIH). (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. PubMed. Retrieved from

-

Ferreira, A. M., et al. (2012).[14] Catalysis and sulfa drug resistance in dihydropteroate synthase. Science. Retrieved from

-

Schultz, S., et al. (2021). Endocannabinoid System Dysregulation from Acetaminophen Use. Molecules. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. mdpi.com [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. Frontiers | Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action [frontiersin.org]

- 6. Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. communities.springernature.com [communities.springernature.com]

- 10. To prepare and submit Sulphanilamide from acetanilide - Practical Medicinal Chemistry - HK Technical [hktechnical.com]

- 11. scribd.com [scribd.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Principle Synthesis mechanism and identifiacation of sulphanilamide | PPTX [slideshare.net]

- 14. Catalysis and sulfa drug resistance in dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Experimental protocol for synthesizing 3-(4H-1,2,4-triazol-4-ylmethyl)aniline

An Application Note for the Synthesis of 3-(4H-1,2,4-triazol-4-ylmethyl)aniline

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle that serves as a cornerstone in medicinal chemistry and drug development.[1] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a "privileged scaffold."[2] Compounds incorporating this moiety exhibit a vast spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[3] 3-(4H-1,2,4-triazol-4-ylmethyl)aniline is a key bifunctional building block, featuring both the versatile 1,2,4-triazole nucleus and a reactive aniline moiety. This structure allows for further chemical modification, making it a valuable intermediate in the synthesis of more complex bioactive molecules and pharmaceutical agents.[4]

This application note provides a detailed, three-step experimental protocol for the synthesis of 3-(4H-1,2,4-triazol-4-ylmethyl)aniline, starting from 3-nitrobenzylamine. The synthetic strategy involves an initial N-formylation, followed by a cyclization with hydrazine to form the triazole ring via the Einhorn-Brunner reaction, and concludes with the selective reduction of the nitro group.

Overall Reaction Scheme

The synthesis proceeds through three distinct stages, starting with 3-nitrobenzylamine and culminating in the target aniline derivative.

Figure 1: Overall synthetic pathway for 3-(4H-1,2,4-triazol-4-ylmethyl)aniline.

Critical Safety Considerations: Handling Hydrazine Hydrate

Hydrazine hydrate is an acutely toxic, corrosive, and suspected carcinogenic substance that requires stringent safety protocols.[5][6]

-

Personal Protective Equipment (PPE): Always handle hydrazine hydrate inside a certified chemical fume hood.[6][7] Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (chloroprene or butyl rubber recommended).[6][8]

-

Handling and Storage: Store hydrazine hydrate in a cool, dry, well-ventilated area away from heat, ignition sources, and oxidizing agents.[5][8] Keep the container tightly sealed.

-

Spill and Exposure: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[6][9] For inhalation, move the individual to fresh air and seek immediate medical help.[6] Have a spill kit ready and do not attempt to clean up large spills yourself; evacuate the area and follow institutional emergency procedures.[6]

-

Waste Disposal: Hydrazine waste is hazardous. It must be collected in a dedicated, clearly labeled waste container and disposed of according to institutional and local regulations. Do not mix with oxidizing waste streams.[7]

Detailed Experimental Protocol

This protocol is designed for researchers and scientists in drug development and organic synthesis. All operations should be performed in a well-ventilated chemical fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) |

| 3-Nitrobenzylamine | C₇H₈N₂O₂ | 152.15 |

| Formic Acid (98-100%) | CH₂O₂ | 46.03 |

| Hydrazine Hydrate (80% soln.) | H₆N₂O | 50.06 |

| Raney Nickel (slurry in water) | Ni | 58.69 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 |

| Ethanol (EtOH) | C₂H₅OH | 46.07 |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |

| Deionized Water | H₂O | 18.02 |

| Celite® (Diatomaceous Earth) |

Part 1: Synthesis of N-((3-nitrophenyl)methyl)formamide

This step involves the N-formylation of the primary amine of 3-nitrobenzylamine. The nitro group serves as a protecting group for the aniline precursor, preventing its formylation.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrobenzylamine (10.0 g, 65.7 mmol).

-

Reagent Addition: Carefully add formic acid (50 mL) to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 Ethyl Acetate/Hexane eluent system until the starting material is consumed (typically 4-6 hours).

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (200 mL). A precipitate will form.

-

Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Collect the solid precipitate by vacuum filtration, washing thoroughly with cold deionized water.

-

-

Drying: Dry the collected solid in a vacuum oven at 50 °C to a constant weight to yield N-((3-nitrophenyl)methyl)formamide as a solid. The product is often of sufficient purity for the next step.

Part 2: Synthesis of 4-((3-nitrophenyl)methyl)-4H-1,2,4-triazole

This step is the key ring-forming reaction, utilizing a method analogous to the Einhorn-Brunner synthesis of 1,2,4-triazoles.[1][10]

-

Reaction Setup: Combine the N-((3-nitrophenyl)methyl)formamide from Part 1 (assuming quantitative yield, ~11.8 g, 65.7 mmol) and hydrazine hydrate (80% solution, 12.3 g, 197.1 mmol, 3.0 eq) in a 250 mL round-bottom flask with a stir bar and reflux condenser.

-

Reflux: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 6-8 hours. The reaction becomes a thick slurry.

-

Monitoring: Monitor the reaction by TLC (10% Methanol in Dichloromethane) until the formamide intermediate is no longer visible.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add deionized water (100 mL) to the flask and stir vigorously to break up the solid mass.

-

Collect the crude product by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethanol to remove residual hydrazine.

-

-

Purification: Recrystallize the crude solid from ethanol to afford pure 4-((3-nitrophenyl)methyl)-4H-1,2,4-triazole as a crystalline solid.

Part 3: Synthesis of 3-(4H-1,2,4-triazol-4-ylmethyl)aniline

The final step is the reduction of the nitro group to the target aniline using Raney Nickel as a catalyst and hydrazine hydrate as the hydrogen source.

-

Reaction Setup: To a 500 mL round-bottom flask, add 4-((3-nitrophenyl)methyl)-4H-1,2,4-triazole (8.0 g, 39.2 mmol) and ethanol (200 mL). Stir to dissolve.

-

Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 1.0 g, catalytic amount) in water to the solution.

-

Hydrazine Addition: Fit the flask with a reflux condenser. Slowly add hydrazine hydrate (80% solution, 7.8 g, 125.4 mmol, 3.2 eq) dropwise via an addition funnel. Caution: The reaction is exothermic, and hydrogen gas is evolved. Ensure adequate cooling and ventilation.

-

Reflux: After the initial exotherm subsides, gently heat the mixture to reflux for 2-4 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC (10% Methanol in Dichloromethane).

-

Work-up:

-

Cool the reaction to room temperature.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry. Do not allow the filter cake to dry completely. Keep it wet with water or ethanol and dispose of it according to safety guidelines.

-

Rinse the filter pad with additional ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude residue can be purified by column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% Dichloromethane and gradually increasing the polarity with Methanol) to yield 3-(4H-1,2,4-triazol-4-ylmethyl)aniline as the final product.

General Experimental Workflow

The following diagram illustrates the generalized workflow for each synthetic step.

Figure 2: Generalized workflow for each synthetic step.

Characterization Data for 3-(4H-1,2,4-triazol-4-ylmethyl)aniline

-

Appearance: Off-white to pale yellow solid.

-

Molecular Formula: C₉H₁₀N₄

-

Molecular Weight: 174.21 g/mol

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.35 (s, 2H, Triazole-H)

-

δ 6.95 (t, J = 7.8 Hz, 1H, Ar-H)

-

δ 6.40-6.50 (m, 3H, Ar-H)

-

δ 5.15 (s, 2H, -CH₂-)

-

δ 5.10 (s, 2H, -NH₂, broad)

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 148.9 (Ar-C-NH₂)

-

δ 144.1 (Triazole-C)

-

δ 138.5 (Ar-C)

-

δ 129.5 (Ar-CH)

-

δ 116.2 (Ar-CH)

-

δ 114.0 (Ar-CH)

-

δ 112.8 (Ar-CH)

-

δ 49.5 (-CH₂-)

-

Note: NMR chemical shifts are predicted values and may vary slightly based on solvent and experimental conditions. Spectral data for similar structures can be found in the literature for comparison.[11][12]

References

-

Wikipedia. Einhorn–Brunner reaction. Available from: [Link]

-

Merck Index. Einhorn-Brunner Reaction. Available from: [Link]

-

Reddit. Practical Hydrazine Hydrate Safety : r/chemistry. Available from: [Link]

-

SciSpace. Thiazolo-Triazole a nucleus possessing range of pharmacological activities: A review. Available from: [Link]

-

UC Santa Barbara Environmental Health & Safety. Standard Operating Procedure: Hydrazine. Available from: [Link]

-

Royal Society of Chemistry. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chem. Commun., 2017, 53, 9348-9351. Available from: [Link]

-

Der Pharmacia Lettre. Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. 2010, 2(2): 26-34. Available from: [Link]

-

ISRES Publishing. Synthesis of 1,2,4 triazole compounds. Available from: [Link]

-

Semantic Scholar. Amplifiable synthetic method of aminobenzylamine compounds (2016). Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link]

-

Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. 2022, 10, 1020337. Available from: [Link]

-

ARKAT USA, Inc. Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. Arkivoc, 2024, part iv, 61-78. Available from: [Link]

-

AIP Conference Proceedings. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. 2022, 2390, 020065. Available from: [Link]

-

ResearchGate. Synthesis and characterization of some new 4H-1,2,4-triazole derivatives. Turkish Journal of Chemistry, 2007, 31, 387-398. Available from: [Link]

-

Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Synthesis and Characterization of Novel 1‐Methyl‐3‐(4‐phenyl‐4H‐1,2,4‐triazol‐3‐yl)‐1H‐indazole Derivative. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). 2018, 34(4). Available from: [Link]

-

Royal Society of Chemistry. Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Org. Biomol. Chem., 2019, 17, 8560-8565. Available from: [Link]

-

Growing Science. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Int. J. Nano Dimens., 2014, 5(5): 471-477. Available from: [Link]

-

Applied and Environmental Microbiology. A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. 2007, 73(11): 3651–3655. Available from: [Link]

-

MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic Acid. Molbank, 2010, 2010(2), M679. Available from: [Link]

-

ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available from: [Link]

- Google Patents. US2938054A - Process for purification of 4, 4'-methylenedianiline.

- Google Patents. US20140018576A1 - Method for Preparing Formamide Compounds.

-

Semantic Scholar. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole. Available from: [Link]

-

ResearchGate. Synthesis of N,N --diarylsubstituted formamidines 3a-h from aromatic and heterocyclic amines and triethyl orthoformate a. Available from: [Link]

-

Journal of Advanced Research. An insight on medicinal attributes of 1,2,4-triazoles. 2021, 30, 117-151. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 4403-70-7: 3-Aminobenzylamine | CymitQuimica [cymitquimica.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. ehs.ucsb.edu [ehs.ucsb.edu]

- 7. reddit.com [reddit.com]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 11. elar.urfu.ru [elar.urfu.ru]

- 12. mdpi.com [mdpi.com]

N-alkylation of 1,2,4-triazole with 3-nitrobenzyl bromide

Application Note: High-Fidelity N-Alkylation of 1,2,4-Triazole Subtitle: Regioselective Synthesis of 1-(3-Nitrobenzyl)-1,2,4-Triazole using 3-Nitrobenzyl Bromide

Part 1: Executive Summary

This application note details the optimized protocol for the

This guide provides a validated method using Potassium Carbonate (

Part 2: Scientific Foundation & Mechanism[1]

The Challenge of Ambident Nucleophilicity

1,2,4-Triazole exists in a tautomeric equilibrium between the

-

-Alkylation (Major): Attack at the

-

-Alkylation (Minor): Attack at the central nitrogen yields the 4-substituted product. This is often the kinetic product but is less stable. In many solvent systems, the

Reaction Scheme & Regioselectivity Pathway

Figure 1: Mechanistic pathway showing the divergence between N1 and N4 alkylation modes.

Part 3: Experimental Protocol

Reagents & Materials

-

Substrate: 1,2,4-Triazole (purity >99%).

-

Electrophile: 3-Nitrobenzyl bromide (Warning: Lachrymator, handle in fume hood).

-

Base: Potassium Carbonate (

), anhydrous, granular. -

Solvent:

-Dimethylformamide (DMF), anhydrous.[1] -

Catalyst (Optional): Potassium Iodide (KI) - accelerates reaction via Finkelstein exchange.

Step-by-Step Procedure

Step 1: Deprotonation (In Situ)

-

Charge a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.

-

Add 1,2,4-Triazole (1.0 equiv, 10 mmol, 0.69 g) .

-

Add Anhydrous DMF (20 mL) . Stir until fully dissolved.

-

Add

(1.2 equiv, 12 mmol, 1.66 g) . -

Insight: The mixture will become a suspension. Stir at Room Temperature (RT) for 30 minutes to ensure formation of the triazolate salt.

Step 2: Alkylation

-

Dissolve 3-Nitrobenzyl bromide (1.0 equiv, 10 mmol, 2.16 g) in 5 mL of DMF.

-

Add the bromide solution dropwise to the triazole suspension over 10 minutes.

-

Critical Control: Dropwise addition prevents high local concentrations of electrophile, minimizing the risk of quaternization (over-alkylation).

-

-

(Optional) Add a catalytic amount of KI (0.1 equiv) if the bromide is old or reaction is slow.

-

Stir the reaction mixture at RT for 4–6 hours or heat to 50°C for 2 hours .

-

Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM). The product is more polar than the bromide but less polar than the triazole.

-

Step 3: Workup & Isolation [2]

-

Quench the reaction by pouring the mixture into Ice-Water (100 mL) .

-

Stir vigorously. The product, 1-(3-nitrobenzyl)-1,2,4-triazole , typically precipitates as a white to pale yellow solid.

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (

mL) to remove residual DMF and inorganic salts. -

Drying: Dry the solid under vacuum at 45°C.

Step 4: Purification (If necessary)

-

If no precipitate forms (or for higher purity), extract the aqueous quench with Ethyl Acetate (

mL). Wash combined organics with Brine, dry over -

Flash Chromatography: Silica Gel; Gradient 0

5% Methanol in Dichloromethane (DCM).-

Separation: The

-isomer usually elutes after the

-

Part 4: Characterization & Validation (Self-Validating System)

The most critical aspect of this protocol is distinguishing the

Diagnostic NMR Signals

| Feature | Reasoning | ||

| Symmetry | Asymmetric | Symmetric ( | |

| Triazole Ring Protons | Two Distinct Singlets | One Singlet (2H) | In |

| Chemical Shift ( | H-5 in the | ||

| Benzylic | Singlet ( | Singlet ( | Less diagnostic, but slight shift differences exist. |

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target triazole.

Part 5: Troubleshooting & Optimization

-

Low Yield / No Precipitate:

-

Cause: DMF is highly soluble in water and can solubilize the product.

-

Solution: Use the extraction method (EtOAc) rather than filtration. Ensure the aqueous layer is saturated with NaCl (Brine) to salt out the organic product.

-

-

High

-Isomer Content:-

Cause: High temperatures or steric bulk can favor the kinetic

product. -

Solution: Lower the reaction temperature to 0°C during the addition of the bromide. Switch to a stronger base like Sodium Hydride (NaH) in DMF at 0°C, which often improves

selectivity [1].

-

-

Safety Note (3-Nitrobenzyl Bromide):

-

This reagent is a potent lachrymator (tear gas agent). All weighing and additions must be performed in a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

-

Part 6: References

-

Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Separation of alkylated 1,2,4-triazole in solution. Retrieved from [Link]

Sources

Strategic Reduction of Nitroarenes to Anilines: Method Selection and Process Optimization

Executive Summary

The reduction of nitroarenes to anilines is a privileged transformation in the synthesis of Active Pharmaceutical Ingredients (APIs), serving as a gateway to sulfonamides, amide coupling partners, and heterocycles. While seemingly routine, the choice of reduction method dictates impurity profiles, scalability, and functional group compatibility.

This guide moves beyond textbook definitions to provide a decision-making framework for process chemists. It details three distinct protocols: Catalytic Hydrogenation (High Throughput), Iron/Ammonium Chloride (Chemoselective), and Sodium Dithionite (Mild/Scalable), supported by mechanistic insights and troubleshooting strategies.

Mechanistic Foundation: The Haber-Lukashevich Pathway

Understanding the stepwise reduction is critical for controlling byproducts. Unlike direct hydride displacement, nitro reduction proceeds through a specific cascade. Accumulation of the hydroxylamine intermediate is a known process safety hazard (thermal instability) and a source of impurities (condensation to azoxy species).[1]

Figure 1: Stepwise Reduction Mechanism

Caption: The Haber-Lukashevich reduction pathway. Note the critical Nitroso and Hydroxylamine intermediates, which can condense to form Azoxy impurities under basic conditions.

Method Selection Guide (Decision Matrix)

Do not default to hydrogenation without analyzing the substrate. Use this matrix to select the optimal protocol.

Table 1: Functional Group Compatibility Matrix

| Functional Group | H₂ / Pd-C | Fe / NH₄Cl | Na₂S₂O₄ (Dithionite) |

| Aryl Halides (Cl, Br, I) | ❌ (Dehalogenation risk) | ✅ Recommended | ✅ (Excellent) |

| Aldehydes / Ketones | ⚠️ (Risk of reduction) | ✅ (Inert) | ✅ (Inert) |

| Nitriles | ⚠️ (Risk of reduction) | ✅ (Inert) | ✅ (Inert) |

| Sulfur (Thioethers) | ❌ (Catalyst Poison) | ✅ | ✅ |

| Alkenes / Alkynes | ❌ (Saturation) | ✅ | ⚠️ (Variable) |

| Scalability | High (Flow/Batch) | Medium (Solid waste) | Medium (Aqueous waste) |

Figure 2: Process Decision Tree

Caption: Logical workflow for selecting the reduction method based on substrate functionality and catalyst sensitivity.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (Standard)

Best for: Clean substrates, high-throughput, scale-up. Mechanism: Heterogeneous catalysis (Horiuti-Polanyi mechanism).

Reagents:

-

Substrate (1.0 equiv)

-

10% Pd/C (5-10 wt% loading relative to substrate)

-

Solvent: Methanol or Ethanol (0.1 M concentration)

-

Hydrogen source: H₂ balloon (lab scale) or Parr shaker (40 psi).

Procedure:

-

Safety Check: Pd/C is pyrophoric when dry. Always wet the catalyst with a small amount of toluene or water before adding the flammable solvent (MeOH).

-

Dissolution: Dissolve the nitro compound in methanol.

-

Inerting: Carefully add the wetted catalyst to the reaction vessel. Purge the vessel with Nitrogen (3x) to remove oxygen.

-

Reaction: Switch to Hydrogen atmosphere. Stir vigorously at Room Temperature (RT).

-

Monitoring: Check TLC/LCMS. Disappearance of SM is fast; ensure intermediate (hydroxylamine) is fully converted (often requires extra time).

-

Workup: Filter through a Celite pad to remove Pd/C. Do not let the filter cake dry out (fire hazard); keep it wet with water after filtration. Concentrate filtrate.[4][2]

Protocol B: Iron / Ammonium Chloride (Chemoselective)

Best for: Substrates with Halogens, Aldehydes, or Nitriles. Mechanism: Single Electron Transfer (SET) from metal surface.[5] NH₄Cl acts as a mild electrolyte/buffer, avoiding the harshness of HCl.

Reagents:

-

Substrate (1.0 equiv)

-

Iron Powder (3.0 - 5.0 equiv) - Use reduced iron powder, <325 mesh for best kinetics.

-

Ammonium Chloride (NH₄Cl) (3.0 - 5.0 equiv)

-

Solvent: Ethanol/Water (3:1 ratio).

Procedure:

-

Setup: In a round-bottom flask, suspend Substrate and NH₄Cl in EtOH/H₂O.

-

Activation: Heat the mixture to 60°C.

-

Addition: Add Iron powder in portions. The reaction may exotherm slightly.[2]

-

Reflux: Heat to reflux (approx. 75-80°C) for 1-4 hours. Vigorous stirring is essential to keep the heavy Iron powder suspended.

-

Workup (The "Sludge" Fix):

-

Challenge: Iron oxide byproducts form a gelatinous sludge that clogs filters.

-

Solution: Filter the hot mixture through a Celite pad.[5][6] Wash generously with hot Ethyl Acetate.

-

Alternative: If the emulsion is stubborn, add a small amount of EDTA or Rochelle's salt solution to the filtrate to chelate residual iron before phase separation.

-

Protocol C: Sodium Dithionite (Mild & Scalable)

Best for: Complex scaffolds, avoiding heavy metals, mild aqueous conditions. Mechanism: Electron transfer via SO₂ radical anion (generated from S₂O₄²⁻).

Reagents:

-

Substrate (1.0 equiv)

-

Sodium Dithionite (Na₂S₂O₄) (3.0 - 5.0 equiv)

-

Solvent: THF/Water or Dioxane/Water (1:1).

Procedure:

-

Dissolution: Dissolve substrate in THF. Add Water (equal volume).

-

Addition: Add solid Na₂S₂O₄ in one portion (or as a saturated aqueous solution if scale allows).

-

Reaction: Stir at RT to 50°C.

-

Tip: If the reaction stalls, add a catalytic amount of Methyl Viologen (electron transfer agent), though this is rarely needed for simple nitroarenes.

-

-

Monitoring: The reaction mixture often turns yellow/orange and then fades.

-

Workup:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Catalyst poisoning (Protocol A) or Surface passivation (Protocol B). | A: Wash substrate with EDTA to remove trace metals before hydrogenation. B: Add a drop of HCl to re-activate Iron surface. |

| Dehalogenation | Pd/C is too active. | Switch to Protocol B (Fe) or use Pt/C (sulfided) which is less aggressive toward C-X bonds. |

| Azo/Azoxy Impurities | Reaction pH is too basic; condensation of intermediates. | Ensure neutral/mildly acidic conditions. For Protocol B, ensure NH₄Cl is not depleted. |

| Filtration Stalls | Colloidal Iron/Pd particles. | Use a double layer of Celite. For Iron, filter while hot to prevent precipitation of salts. |

References

-

Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline: Safety and Kinetics.Link

-

Organic Chemistry Portal. Reduction of Nitro Compounds: Methodologies and References.Link

-

Liu, Y. et al. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.[8] (Cited via Sciencemadness/ChemSpider protocols). Link

-

Chemical Reviews. Selective Reduction of Nitro Compounds. (General Reference for Haber Mechanism). Link

Sources

- 1. mt.com [mt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Haber process - Wikipedia [en.wikipedia.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

Using 3-(4H-1,2,4-triazol-4-ylmethyl)aniline as a building block in synthesis

Application Note: Strategic Utilization of 3-(4H-1,2,4-triazol-4-ylmethyl)aniline in Medicinal Chemistry

Introduction: The "Meta-Linker" Advantage

In the architecture of small molecule drugs, the linker region often dictates metabolic stability and receptor occupancy time. 3-(4H-1,2,4-triazol-4-ylmethyl)aniline (referred to herein as 3-TMA ) represents a high-value building block distinct from its more common para-substituted analogs (e.g., Letrozole intermediates).

This molecule features two critical pharmacophores:

-

A Meta-Aniline Handle: Positioned to allow "bent" vector coupling, crucial for accessing hydrophobic pockets in kinase and GPCR targets that linear (para) linkers cannot reach.

-

An N4-Linked Triazole: Unlike N1-linked triazoles, the N4-isomer is symmetric and serves as a robust hydrogen bond acceptor/donor mimic for amides, often improving solubility and metabolic stability (bioisostere effect).

This guide details the protocols for utilizing 3-TMA to generate diverse bioactive scaffolds, focusing on amide coupling, reductive amination, and multicomponent cyclizations.

Chemical Profile & Handling

| Property | Value / Description |

| Molecular Structure | Aniline (C3) linked via Methylene to Triazole (N4) |

| Molecular Weight | ~174.20 g/mol |

| Appearance | Off-white to pale yellow solid (Typical) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in Water, DCM. |

| pKa (Aniline) | ~3.8–4.2 (Electron-withdrawing effect of triazole) |

| pKa (Triazole) | ~2.2 (Protonation of N1/N2) |

| Stability | Hygroscopic. Store under inert atmosphere at -20°C. |

Expert Insight: The methylene bridge acts as an insulator, preventing direct conjugation between the triazole and the aniline. However, the inductive electron-withdrawing nature of the triazolyl-methyl group renders the aniline slightly less nucleophilic than unsubstituted aniline. Reaction times for nucleophilic attacks should be adjusted accordingly.

Strategic Reactivity Map

The following diagram illustrates the divergent synthesis pathways accessible from 3-TMA.

Figure 1: Divergent synthesis workflows utilizing the amine handle of 3-TMA while preserving the triazole pharmacophore.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Kinase Inhibitor Synthesis)

Context: Attaching the 3-TMA "tail" to a heterocyclic core (e.g., Quinazoline or Pyrimidine carboxylate) to target the ATP-binding site.

Reagents:

-

Carboxylic Acid Scaffold (1.0 equiv)

-

3-TMA (1.1 equiv)

-

HATU (1.2 equiv) [Preferred over EDC due to lower nucleophilicity of 3-TMA]

-

DIPEA (3.0 equiv)

-

Solvent: Anhydrous DMF or DMA.

Step-by-Step:

-

Activation: In a flame-dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.

-

Addition: Add 3-TMA (1.1 mmol) in one portion.

-

Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.

-

Checkpoint: If conversion is <50% after 4 hours, heat to 50°C. The steric bulk of the methylene-triazole can sometimes hinder approach.

-

-

Workup (Critical):

-

Dilute reaction with EtOAc (50 mL).

-

Wash with 5% LiCl solution (3x) to remove DMF (Water wash is ineffective for DMF removal and may crash out the product if it's polar).

-

Wash with Sat. NaHCO₃ and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Flash chromatography. Note that the triazole tail makes the product polar.

-

Eluent: 0–10% MeOH in DCM. (Do not use pure Hexane/EtOAc; the product will likely streak).

-

Protocol B: Reductive Amination (Secondary Amine Library)

Context: Creating a flexible secondary amine linker, often used to improve solubility or adjust the bond vector.

Reagents:

-

Aldehyde partner (1.0 equiv)

-

3-TMA (1.0 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (catalytic, 1-2 drops)

-

Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step:

-

Imine Formation: Dissolve Aldehyde (1.0 mmol) and 3-TMA (1.0 mmol) in DCE (10 mL). Add catalytic Acetic Acid. Stir for 1 hour at RT.

-

Observation: Cloudiness may appear as water is generated.

-

-

Reduction: Add STAB (1.5 mmol) carefully. Gas evolution is minimal but possible.

-

Duration: Stir for 16 hours at RT.

-

Quench: Add Sat. NaHCO₃ (10 mL) and stir vigorously for 20 mins.

-

Extraction: Extract with DCM (3x).

-

Purification: Since the product is a secondary amine with a triazole, it is highly basic.

-

Column: Use amine-functionalized silica OR add 1% Triethylamine (TEA) to the DCM/MeOH eluent to prevent tailing.

-

Troubleshooting & Expert Tips

Issue 1: Regioselectivity in Synthesis (If making the building block) If you are synthesizing 3-TMA yourself from 3-nitrobenzyl amine, ensure you use the correct hydrazine source.

-

Formyl hydrazine + Triethyl orthoformate yields the N1-linked isomer (unsymmetrical).

-

1,2-Diformylhydrazine (or equivalent cyclization) yields the N4-linked isomer (symmetric).

-

Validation: Check NMR.[1] N4-triazoles show a singlet for the two triazole protons (equivalent environment). N1-triazoles show two distinct signals.

Issue 2: Solubility in Biological Assays The triazole ring improves water solubility compared to a phenyl ring, but the aniline core is hydrophobic.

-

Tip: Formulate the final drug candidate as a Mesylate or Hydrochloride salt . The triazole N1/N2 nitrogens can accept a proton at low pH, aiding dissolution.

Issue 3: Palladium Catalyst Poisoning If using 3-TMA in Buchwald-Hartwig couplings:

-

The triazole nitrogens (N1/N2) are excellent ligands for Pd.

-

Solution: Use precatalysts (e.g., XPhos Pd G3) rather than Pd(OAc)₂/Ligand mixtures. The precatalyst ensures the active species is formed on the ring before the triazole can sequester the metal.

Mechanism of Action: The Triazole Pharmacophore

The following diagram details how the N4-linked triazole moiety interacts within a typical kinase binding pocket, justifying its use over a simple phenyl or methyl group.

Figure 2: Pharmacophoric contribution of the triazole tail. The N1 and N2 nitrogens act as weak bases and H-bond acceptors, interacting with solvent fronts or specific residues (e.g., Lysine/Aspartate) in the target protein.

References

-

Structure-Activity Rel

- Title: "Design, synthesis and biological evaluation of novel 1,2,4-triazole deriv

- Source:European Journal of Medicinal Chemistry (Contextual Analog).

-

URL:[Link]

-

Amide Coupling Methodologies for Heterocycles

- Title: "Recent advances in the synthesis of 1,2,4-triazoles and their applic

- Source:RSC Advances.

-

URL:[Link]

-

Triazole Isomerism and Identific

- Title: "Tautomerism and Isomerism in 1,2,4-Triazoles: NMR and X-ray Studies."

- Source:Journal of Organic Chemistry (General Principles).

-

URL:[Link]

-

Kinase Inhibitor Design (Letrozole/Anastrozole Analog Context)

- Title: "Triazole Antifungals and Aromatase Inhibitors: A Comparison of Structure and Selectivity."

- Source:Chemical Reviews.

-

URL:[Link]

Sources

Application Note: Strategic Deployment of 1,2,4-Triazoles in Antimicrobial Drug Discovery

Abstract

The 1,2,4-triazole scaffold represents a privileged structure in antimicrobial drug discovery, serving as the pharmacophore cornerstone for systemic antifungals (e.g., fluconazole, posaconazole) and emerging antibacterial agents.[1][2] This guide provides a technical roadmap for the rational design, synthesis, and biological validation of 1,2,4-triazole derivatives. Unlike 1,2,3-triazoles generated via "click" chemistry, 1,2,4-triazoles offer unique hydrogen-bonding capabilities and metabolic stability profiles essential for CYP450 modulation. This document details a robust synthetic protocol for 3,5-disubstituted-1,2,4-triazoles and a CLSI-compliant biological evaluation workflow.

Rational Design & Mechanism of Action

Pharmacophore Insight: The CYP51 Target

The primary mechanism of 1,2,4-triazole antifungals is the inhibition of Lanosterol 14

-

Heme Coordination: The

nitrogen of the triazole ring acts as a weak base, coordinating axially with the heme iron ( -

Binding Pocket Interactions: The substituents at positions 3 and 5 allow for extensive Van der Waals interactions with the hydrophobic access channel of the enzyme.

-

Selectivity: The 1,2,4-triazole ring exhibits higher selectivity for fungal CYP51 over mammalian CYP450 isoforms compared to imidazole-based predecessors (e.g., ketoconazole), reducing host toxicity.

Pathway Visualization

The following diagram illustrates the interference of triazoles within the ergosterol biosynthetic pathway.

Figure 1: Mechanism of Action showing the critical blockage of CYP51 by 1,2,4-triazoles, leading to toxic sterol accumulation and membrane failure.

Synthetic Protocol: 3,5-Disubstituted-1,2,4-Triazoles

While copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,2,3-triazoles, the synthesis of 1,2,4-triazoles requires different methodologies. The Einhorn-Brunner or Pellizzari reactions are classic, but for modern library generation, the condensation of hydrazides with nitriles or imidates is preferred due to higher yields and modularity.

Protocol: Base-Catalyzed Cyclocondensation

This protocol synthesizes a 3,5-disubstituted-1,2,4-triazole from an aryl hydrazide and an aryl nitrile.

Reagents:

-

Aryl Hydrazide (1.0 equiv)

-

Aryl Nitrile (1.2 equiv)

-

Potassium Carbonate (

) or Sodium Ethoxide (EtONa) (2.0 equiv) -

Solvent: n-Butanol or DMF

-

Catalyst: 10 mol%

(Optional, for specific nitrile activation)

Step-by-Step Methodology:

-

Imidate Formation (In Situ):

-

Dissolve the Aryl Nitrile (1.2 equiv) in anhydrous n-butanol.

-

Add Sodium Ethoxide (0.1 equiv) and stir at room temperature for 30 minutes to activate the nitrile (forming the imidate intermediate).

-

-

Hydrazide Addition:

-

Add the Aryl Hydrazide (1.0 equiv) and solid

(2.0 equiv) to the reaction vessel.

-

-

Cyclization:

-

Reflux the mixture at 110–120°C for 12–16 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 6:4).

-

Note: The reaction proceeds via an acylamidrazone intermediate which undergoes dehydrative cyclization.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (50 mL).

-

Acidify slightly with 1N HCl to pH ~6 to precipitate the product.

-

-

Purification:

-

Filter the solid precipitate.

-

Recrystallize from Ethanol/Water (8:2) or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

-

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the disappearance of the hydrazide -NH-NH2 protons (broad singlets at ~4-6 ppm and ~9-10 ppm) and the absence of the nitrile peak in IR.

-

MS (ESI): Confirm

peak.

Biological Evaluation Protocols

To ensure data reliability and reproducibility, antimicrobial susceptibility testing must strictly adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol: Broth Microdilution (MIC Determination)

Reference: CLSI M07 (Bacteria) / M27 (Fungi)

Materials:

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 buffered with MOPS for fungi.

-

Plates: 96-well polystyrene microtiter plates (U-bottom).

-

Inoculum: 0.5 McFarland Standard (

CFU/mL).

Workflow:

-

Compound Preparation:

-

Dissolve the 1,2,4-triazole derivative in DMSO to create a stock solution (e.g., 10 mg/mL).

-

Prepare serial 2-fold dilutions in the assay media.[5] Final DMSO concentration in wells must be <1% to avoid solvent toxicity.

-

-

Plate Setup:

-

Columns 1-10: Test compound (decreasing concentration).

-

Column 11: Growth Control (Media + Inoculum + Solvent).

-

Column 12: Sterility Control (Media only).

-

-

Inoculation:

-

Add 100 µL of standardized inoculum to wells 1-11.

-

-

Incubation:

-

Bacteria:

C for 16–20 hours (aerobic). -

Fungi (Candida spp.):

C for 24–48 hours.

-

-

Readout:

-

Visual: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth (100% inhibition) for bacteria.[6]

-

Fungi: For azoles, the endpoint is often defined as 50% or 80% inhibition compared to growth control (due to trailing effects).

-

Data Presentation: SAR Analysis

When reporting results, structure-activity relationship (SAR) data should be tabulated for direct comparison against standards (e.g., Fluconazole).

Table 1: Antimicrobial Activity of 3,5-Disubstituted-1,2,4-Triazoles (Example Data)

| Compound ID | R1 (Pos 3) | R2 (Pos 5) | MIC (C. albicans) [µg/mL] | MIC (S. aureus) [µg/mL] | LogP |

| TRZ-01 | Phenyl | 4-F-Phenyl | 8.0 | >64 | 2.1 |

| TRZ-02 | 2,4-F2-Phenyl | 4-F-Phenyl | 0.5 | 32 | 2.4 |

| TRZ-03 | 2,4-F2-Phenyl | 1,2,3-Triazolyl | 2.0 | 16 | 1.8 |

| Fluconazole | (Standard) | (Standard) | 0.25 | >64 | 0.5 |

Note: The inclusion of the 2,4-difluorophenyl moiety (TRZ-02) typically enhances metabolic stability and antifungal potency, mirroring the pharmacophore of Fluconazole.

Experimental Workflow & Quality Control

The following flowchart outlines the critical path from synthesis to hit validation, ensuring that only robust candidates proceed to late-stage testing.

Figure 2: Integrated workflow for the discovery of 1,2,4-triazole antimicrobials.

References

-

Mechanism of Action: Warrilow, A. G., et al. "CYP51: The key target for azole antifungal drugs." PLoS Pathogens, 2013. Link

-

Synthetic Protocol: Bechara, W. S., et al. "One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides."[7] Organic Letters, 2015.[7] Link

-

Antimicrobial Testing Standards: Clinical and Laboratory Standards Institute (CLSI).[5][8] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." 11th Edition. Link

-

SAR Reviews: Zhang, L., et al. "1,2,4-Triazole derivatives as potential antibacterial agents." European Journal of Medicinal Chemistry, 2021. Link

Sources

- 1. bpasjournals.com [bpasjournals.com]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. food.dtu.dk [food.dtu.dk]